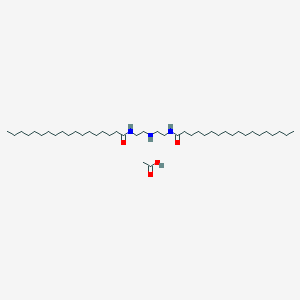
N,N'-(Iminodiethylene)distearamide monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Iminodiethylene)distearamide monoacetate is a chemical compound with the molecular formula C40H82N2O3. It is also known by other names such as octadecanamide, N,N-(iminodi-2,1-ethanediyl)bis-, monoacetate. This compound is primarily used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminodiethylene)distearamide monoacetate typically involves the reaction of diethylenetriamine with stearic acid, followed by acetylation. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the reaction. The process can be summarized as follows:
Reaction of Diethylenetriamine with Stearic Acid: This step involves heating diethylenetriamine with stearic acid to form the intermediate N,N’-(Iminodiethylene)distearamide.
Industrial Production Methods
In industrial settings, the production of N,N’-(Iminodiethylene)distearamide monoacetate is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Iminodiethylene)distearamide monoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
The major products formed from these reactions include amides, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N,N’-(Iminodiethylene)distearamide monoacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: This compound is used in the study of lipid metabolism and as a component in cell culture media.
Industry: It is used in the production of surfactants, lubricants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of N,N’-(Iminodiethylene)distearamide monoacetate involves its interaction with lipid membranes and proteins. It can modulate the fluidity and permeability of cell membranes, thereby affecting various cellular processes. The molecular targets include membrane-bound enzymes and transport proteins, which are involved in lipid metabolism and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(Iminodiethylene)distearamide: Lacks the acetyl group and has different chemical properties.
N,N’-(Iminodiethylene)diamide: Contains shorter alkyl chains and exhibits different reactivity.
N,N’-(Iminodiethylene)diacetate: Contains two acetyl groups and has distinct applications.
Uniqueness
N,N’-(Iminodiethylene)distearamide monoacetate is unique due to its specific combination of long alkyl chains and an acetyl group, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in various fields .
Propiedades
Número CAS |
68072-50-4 |
|---|---|
Fórmula molecular |
C42H85N3O4 |
Peso molecular |
696.1 g/mol |
Nombre IUPAC |
acetic acid;N-[2-[2-(octadecanoylamino)ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C40H81N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h41H,3-38H2,1-2H3,(H,42,44)(H,43,45);1H3,(H,3,4) |
Clave InChI |
YZOMNHPVJAYPSW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


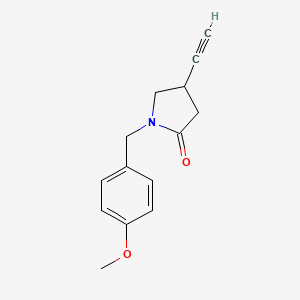
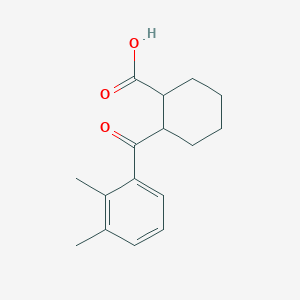


![5-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14884654.png)

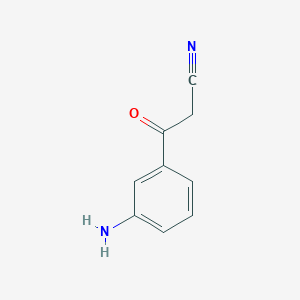
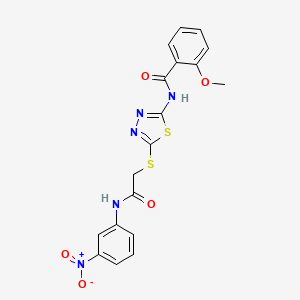

![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
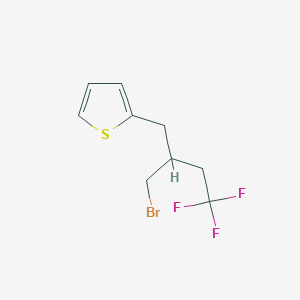
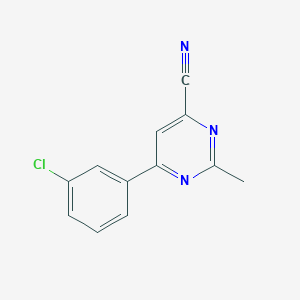
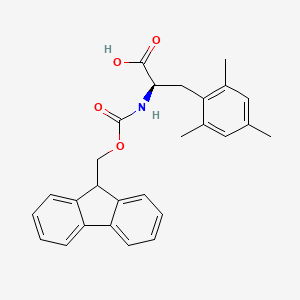
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
